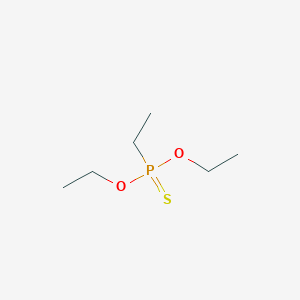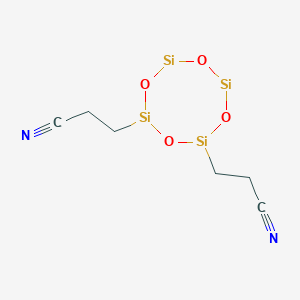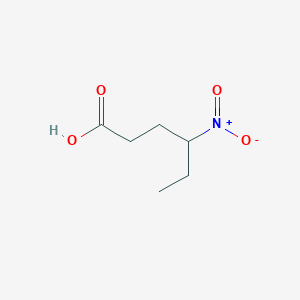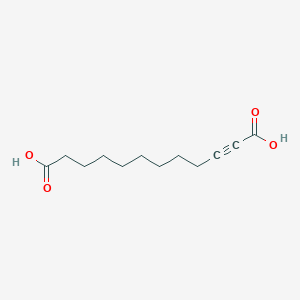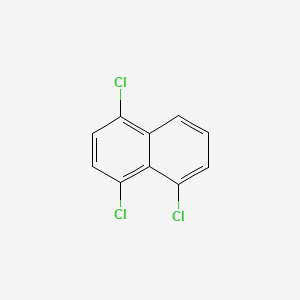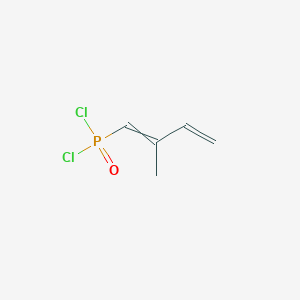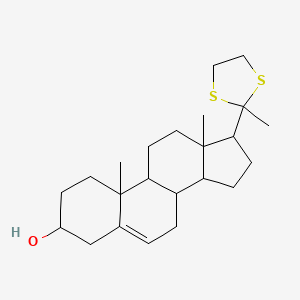
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol is a synthetic steroidal compound. It is characterized by the presence of a dithiolane ring attached to the androstane skeleton. This compound is of interest due to its potential biological activities and its structural similarity to other steroidal compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol typically involves the following steps:
Starting Material: The synthesis begins with an appropriate androstane derivative.
Formation of the Dithiolane Ring: The key step involves the formation of the 1,3-dithiolane ring. This is achieved by reacting the androstane derivative with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems would enhance efficiency and yield.
化学反応の分析
Types of Reactions
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tosyl chloride for the formation of tosylates, followed by nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The dithiolane ring may also interact with thiol-containing enzymes, affecting their activity.
類似化合物との比較
Similar Compounds
- 17-(2-Methyl-1,3-dioxolan-2-yl)androst-5-en-3-ol
- 17-(2-Methyl-1,3-dioxolan-2-yl)androst-4-en-3-one
- 17-(2-Methyl-1,3-dioxolan-2-yl)androst-5-ene-3,11-diol
Uniqueness
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol is unique due to the presence of the dithiolane ring, which imparts distinct chemical and biological properties compared to its dioxolane analogs. This structural difference can lead to variations in reactivity, stability, and biological activity.
特性
CAS番号 |
2722-98-7 |
|---|---|
分子式 |
C23H36OS2 |
分子量 |
392.7 g/mol |
IUPAC名 |
10,13-dimethyl-17-(2-methyl-1,3-dithiolan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C23H36OS2/c1-21-10-8-16(24)14-15(21)4-5-17-18-6-7-20(23(3)25-12-13-26-23)22(18,2)11-9-19(17)21/h4,16-20,24H,5-14H2,1-3H3 |
InChIキー |
YSRMOHKTUULTMZ-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3C(C1CCC2C4(SCCS4)C)CC=C5C3(CCC(C5)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)


![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)

![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)

